Cas no 91366-06-2 (1-amino-2-methylcyclopropane-1-carboxylic acid)

1-amino-2-methylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-amino-2-methylcyclopropanecarboxylic acid
- 1-amino-2-methylcyclopropane-1-carboxylic acid
- 1-Amino-2-methylcyclopropane-1-carboxylicacid
- 91366-06-2
- DA-01086
- DTXSID30540782
- DTXCID90491569
- SCHEMBL15909554
- EN300-332185
-
- MDL: MFCD24394954
- Inchi: InChI=1S/C5H9NO2/c1-3-2-5(3,6)4(7)8/h3H,2,6H2,1H3,(H,7,8)
- InChI Key: WCSASARZTXJEJS-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 115.063328530g/mol
- Monoisotopic Mass: 115.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 63.3Ų
1-amino-2-methylcyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332185-0.25g |
1-amino-2-methylcyclopropane-1-carboxylic acid |
91366-06-2 | 0.25g |
$642.0 | 2023-09-04 | ||
Enamine | EN300-332185-1.0g |
1-amino-2-methylcyclopropane-1-carboxylic acid |
91366-06-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-332185-1g |
1-amino-2-methylcyclopropane-1-carboxylic acid |
91366-06-2 | 1g |
$699.0 | 2023-09-04 | ||
Enamine | EN300-332185-10g |
1-amino-2-methylcyclopropane-1-carboxylic acid |
91366-06-2 | 10g |
$3007.0 | 2023-09-04 | ||
Enamine | EN300-332185-5.0g |
1-amino-2-methylcyclopropane-1-carboxylic acid |
91366-06-2 | 5.0g |
$4475.0 | 2023-02-23 | ||
Enamine | EN300-332185-10.0g |
1-amino-2-methylcyclopropane-1-carboxylic acid |
91366-06-2 | 10.0g |
$6635.0 | 2023-02-23 | ||
Enamine | EN300-332185-0.05g |
1-amino-2-methylcyclopropane-1-carboxylic acid |
91366-06-2 | 0.05g |
$587.0 | 2023-09-04 | ||
Enamine | EN300-332185-2.5g |
1-amino-2-methylcyclopropane-1-carboxylic acid |
91366-06-2 | 2.5g |
$1370.0 | 2023-09-04 | ||
Enamine | EN300-332185-0.5g |
1-amino-2-methylcyclopropane-1-carboxylic acid |
91366-06-2 | 0.5g |
$671.0 | 2023-09-04 | ||
Enamine | EN300-332185-0.1g |
1-amino-2-methylcyclopropane-1-carboxylic acid |
91366-06-2 | 0.1g |
$615.0 | 2023-09-04 |
1-amino-2-methylcyclopropane-1-carboxylic acid Related Literature
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1. Amines and amidesMichael North J. Chem. Soc. Perkin Trans. 1 1999 2209
Additional information on 1-amino-2-methylcyclopropane-1-carboxylic acid
Introduction to 1-amino-2-methylcyclopropane-1-carboxylic acid (CAS No. 91366-06-2)
1-amino-2-methylcyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 91366-06-2, is a significant compound in the field of chemical and pharmaceutical research. This cyclic amino acid derivative has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The compound features a cyclopropane ring substituted with an amino group at the 1-position and a methyl group at the 2-position, coupled with a carboxylic acid functionality at the 1-position. Such structural motifs make it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.
The cyclopropane ring is a notable feature in medicinal chemistry, as it introduces rigidity to the molecular framework, which can influence binding affinity and metabolic stability. The presence of both an amino and a carboxylic acid group allows for multiple functionalization possibilities, making 1-amino-2-methylcyclopropane-1-carboxylic acid a versatile building block for peptidomimetics and other bioactive molecules. Recent studies have highlighted its role in enzyme inhibition and as a precursor for more complex pharmacophores.
In the realm of agricultural science, derivatives of this compound have shown promise as plant growth regulators. The structural similarity to naturally occurring amino acids suggests that it may interact with plant hormone pathways, potentially leading to enhanced crop yields or stress resistance. Research in this area is ongoing, with particular focus on understanding the mechanism of action at the molecular level.
From a synthetic chemistry perspective, 1-amino-2-methylcyclopropane-1-carboxylic acid serves as an important intermediate in the preparation of more complex cyclic compounds. Its reactivity allows for further derivatization through various chemical transformations, including amidation, esterification, and alkylation. These modifications are crucial for tailoring the properties of the compound for specific applications, such as drug development or material science.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 1-amino-2-methylcyclopropane-1-carboxylic acid for potential therapeutic applications. By leveraging high-throughput virtual screening techniques, researchers can rapidly identify promising scaffolds for further experimental validation. This approach has accelerated the discovery process in drug development pipelines, making compounds like this one increasingly relevant in modern pharmaceutical research.
The biological activity of 1-amino-2-methylcyclopropane-1-carboxylic acid has also been explored in relation to enzyme inhibition. Preliminary studies suggest that it may interact with certain metalloenzymes or proteases, potentially modulating their activity. Such interactions could have implications in treating inflammatory diseases or metabolic disorders. Further investigation into its binding kinetics and thermodynamics is warranted to elucidate its mechanism of action.
In conclusion, 1-amino-2-methylcyclopropane-1-carboxylic acid (CAS No. 91366-06-2) is a multifaceted compound with significant potential across multiple domains of research and application. Its unique structural features make it a valuable tool in synthetic chemistry, while its biological activity positions it as a promising candidate for drug discovery and agricultural innovation. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.
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